

# Interpreting non-significant results in Pirepemat efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Pirepemat Efficacy Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Pirepemat**. The focus is on interpreting non-significant results in efficacy studies and providing practical guidance for related experimental work.

## **Frequently Asked Questions (FAQs)**

Q1: What is **Pirepemat** and its mechanism of action?

**Pirepemat** (also known as IRL752) is an investigational drug being developed for the treatment of postural dysfunction and the prevention of falls in patients with Parkinson's disease.[1][2] Its mechanism of action involves acting as an antagonist at the serotonin 5-HT7 and alpha-2 adrenergic receptors.[1][3] This action is believed to strengthen nerve cell signaling in the prefrontal cortex by increasing the levels of key neurotransmitters, including dopamine and norepinephrine.[1]

Q2: A clinical trial of **Pirepemat** for reducing falls in Parkinson's disease did not meet its primary endpoint. Does this mean the drug is ineffective?







Not necessarily. The Phase IIb REACT-PD study, a randomized, double-blind, placebo-controlled trial, evaluated the efficacy of **Pirepemat** at daily doses of 300 mg and 600 mg compared to a placebo. While the study did not meet its primary endpoint of a statistically significant reduction in the fall rate for the overall population at the 600 mg dose, a prespecified in-depth analysis revealed a statistically significant and clinically meaningful reduction in fall rate in a subgroup of patients with medium plasma concentrations of the drug. This suggests that the relationship between **Pirepemat** exposure and its effect on fall rate may be complex and that dosage and patient selection could be critical factors for its efficacy. It is also important to consider that a non-significant result does not prove the null hypothesis (i.e., that there is no effect); it simply means that the study, as designed, could not provide sufficient evidence to reject the null hypothesis.

Q3: What were the specific results of the REACT-PD Phase IIb study?

In the REACT-PD study, treatment with 600 mg of **Pirepemat** daily resulted in a 42% reduction in the fall rate among individuals with Parkinson's disease; however, this result was not statistically significant compared to the placebo group. A subsequent analysis of the data based on plasma concentrations of **Pirepemat** showed that individuals in the medium exposure range experienced a 51.5% reduction in fall rate, which was a statistically significant finding (p<0.05 vs. placebo). The study also noted a meaningful, though not statistically significant, improvement in cognitive function as measured by the Montreal Cognitive Assessment (MoCA) in the 600 mg treatment group.

Q4: What are some potential reasons for the non-significant primary endpoint in the REACT-PD study?

Several factors could have contributed to the non-significant primary endpoint in the overall study population:

- Dose-Response Relationship: The efficacy of **Pirepemat** may follow a non-linear or "U-shaped" dose-response curve, where medium concentrations are optimal, and both lower and higher concentrations are less effective. The significant effect observed in the medium plasma concentration subgroup supports this hypothesis.
- Placebo Effect: A higher-than-expected placebo response can make it more difficult to demonstrate a statistically significant difference between the treatment and placebo groups.



- Patient Heterogeneity: The study population with Parkinson's disease may have been heterogeneous in ways that influenced their response to **Pirepemat**. Future studies may need to identify specific patient characteristics that predict a better response to the drug.
- Statistical Power: The study may have been underpowered to detect a statistically significant effect in the overall population, even if a true effect exists.

### **Data Presentation**

Table 1: Summary of Key Efficacy Results from the REACT-PD Phase IIb Study

| Outcome<br>Measure                             | Treatment<br>Group                                  | Result                                                         | Statistical<br>Significance        | Citation(s) |
|------------------------------------------------|-----------------------------------------------------|----------------------------------------------------------------|------------------------------------|-------------|
| Primary<br>Endpoint:<br>Change in Fall<br>Rate | Pirepemat (600<br>mg daily) vs.<br>Placebo          | 42% reduction in fall rate                                     | Not Statistically<br>Significant   |             |
| Subgroup Analysis: Change in Fall Rate         | Pirepemat (Medium Plasma Concentration) vs. Placebo | 51.5% reduction<br>in fall rate                                | Statistically Significant (p<0.05) | _           |
| Secondary Endpoint: Cognitive Function         | Pirepemat (600<br>mg daily) vs.<br>Placebo          | Meaningful improvement on Montreal Cognitive Assessment (MoCA) | Not Statistically<br>Significant   |             |

## **Experimental Protocols**

- 1. Clinical Trial Protocol: Phase IIb REACT-PD Study (Representative)
- Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase IIb study.



- Participants: 104 individuals with Parkinson's disease, aged 55-85, with a history of recurrent falls and mild cognitive impairment.
- Intervention: Participants were randomized in a 1:1:1 ratio to receive either Pirepemat (300 mg or 600 mg daily) or a matching placebo for a 12-week treatment period.
- Primary Outcome Measure: The primary endpoint was the change in the frequency of falls from a 4-week baseline period to the 12-week treatment period. Fall data was collected using patient diaries.
- Secondary Outcome Measures: Included assessments of cognitive function (e.g., Montreal Cognitive Assessment), motor function, balance, and overall clinical impression.
- Data Analysis: The primary efficacy analysis compared the change in fall rate between the
   Pirepemat 600 mg group and the placebo group. Pre-specified subgroup analyses based on
   plasma drug concentrations were also planned.
- 2. Preclinical Protocol: Rodent Locomotor Activity Assessment (Representative)
- Objective: To assess the effect of Pirepemat on locomotor activity in a rodent model of Parkinson's disease.
- Animals: Male C57BL/6 mice, 8-10 weeks old. A Parkinson's-like phenotype can be induced by unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
- Drug Administration: **Pirepemat** is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone.
- Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with an automated video-tracking system.
- Procedure:
  - Acclimatize mice to the testing room for at least 1 hour before the experiment.
  - Administer **Pirepemat** or vehicle to the mice.



- After a pre-determined absorption period (e.g., 30-60 minutes), place each mouse individually into the center of the open-field arena.
- Record the locomotor activity for a set duration (e.g., 30 minutes).
- Data Analysis: The video-tracking system will quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
   Data are typically analyzed using ANOVA followed by post-hoc tests to compare between treatment groups.
- 3. In Vitro Protocol: 5-HT7 Receptor Radioligand Binding Assay (Representative)
- Objective: To determine the binding affinity of Pirepemat for the human 5-HT7 receptor.
- Materials:
  - Cell membranes from a stable cell line expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells).
  - Radioligand: [3H]-5-Carboxamidotryptamine ([3H]5-CT).
  - Non-specific binding control: A high concentration of a known 5-HT7 receptor ligand (e.g., unlabeled 5-CT or SB-269970).
  - Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

#### Procedure:

- Prepare serial dilutions of Pirepemat.
- In a 96-well plate, combine the cell membranes, [3H]5-CT, and either Pirepemat, assay buffer (for total binding), or the non-specific binding control.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.



- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
  total binding. The data are then analyzed using non-linear regression to determine the IC50
  value of Pirepemat, which can be converted to a Ki value using the Cheng-Prusoff equation.

## **Troubleshooting Guides**

Issue 1: High Variability in Preclinical Locomotor Activity Data

- Possible Cause: Inconsistent animal handling and environmental conditions.
  - Solution: Ensure all experimenters use a standardized handling procedure. Acclimatize
    animals to the testing room for a consistent period before each experiment. Control for
    environmental factors such as lighting, noise, and time of day for testing.
- Possible Cause: Incorrect drug administration.
  - Solution: Verify the accuracy of dosing solutions and administration technique (e.g., proper gavage or injection).
- Possible Cause: Technical issues with the tracking software or apparatus.
  - Solution: Regularly calibrate and maintain the video-tracking system. Ensure the arena is cleaned thoroughly between each animal to eliminate olfactory cues.

Issue 2: Inconsistent Results in In Vitro Receptor Binding Assays

- Possible Cause: Poor quality of cell membranes.
  - Solution: Prepare fresh cell membranes and store them properly at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
- Possible Cause: Suboptimal assay conditions.



- Solution: Optimize incubation time, temperature, and buffer composition to ensure the binding reaction reaches equilibrium.
- · Possible Cause: Pipetting errors.
  - Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents.

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Proposed mechanism of action of **Pirepemat**.





Click to download full resolution via product page

Caption: Workflow of the REACT-PD Phase IIb clinical trial.





Click to download full resolution via product page

Caption: Logical steps for troubleshooting non-significant results.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pirepemat (IRL752) IRLAB [irlab.se]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. storage.mfn.se [storage.mfn.se]
- To cite this document: BenchChem. [Interpreting non-significant results in Pirepemat efficacy studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8217989#interpreting-non-significant-results-inpirepemat-efficacy-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





